3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide
Übersicht
Beschreibung
3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BESMNB and is used in various biochemical and physiological experiments.
Wirkmechanismus
BESMNB works as an inhibitor by binding to the active site of the enzyme and preventing it from carrying out its normal function. In the case of MAO, BESMNB binds to the enzyme's active site and prevents it from breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin. In the case of NOS, BESMNB binds to the enzyme's active site and prevents it from producing nitric oxide.
Biochemical and Physiological Effects:
The inhibition of MAO by BESMNB leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This can have various effects on mood, behavior, and cognition. The inhibition of NOS by BESMNB leads to a decrease in the production of nitric oxide, which can have various effects on blood pressure, inflammation, and neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
BESMNB is a useful tool for studying the role of MAO and NOS in various physiological and pathological processes. It is relatively easy to synthesize and has been shown to be a potent inhibitor of both enzymes. However, like all inhibitors, BESMNB has limitations. It may not be specific to a particular enzyme and may also inhibit other enzymes with similar active sites. Additionally, the concentration of BESMNB used in experiments may need to be carefully controlled to avoid toxicity.
Zukünftige Richtungen
There are many potential future directions for research involving BESMNB. One area of interest is the potential therapeutic uses of BESMNB in treating various diseases such as Alzheimer's disease, Parkinson's disease, and stroke. Another area of interest is the development of more specific inhibitors of MAO and NOS that can be used in combination with BESMNB to study the role of these enzymes in various physiological and pathological processes. Finally, the development of new synthetic methods for BESMNB and related compounds may lead to new insights into the biochemical and physiological effects of these compounds.
Wissenschaftliche Forschungsanwendungen
BESMNB is widely used in scientific research for its ability to inhibit certain enzymes. It is commonly used as an inhibitor of monoamine oxidase (MAO) and has been used to study the role of MAO in various physiological and pathological processes. BESMNB has also been used as an inhibitor of nitric oxide synthase (NOS) and has been studied for its potential therapeutic uses in treating various diseases such as Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
IUPAC Name |
3-[bis(2-hydroxyethyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O7S/c1-13-5-6-14(11-17(13)29(27,28)20(7-9-22)8-10-23)18(24)19-15-3-2-4-16(12-15)21(25)26/h2-6,11-12,22-23H,7-10H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTHDYKKEOTCIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)N(CCO)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[bis(2-hydroxyethyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.